molecular formula C5H12N2 B564433 1-(Trideuteriomethyl)piperazine CAS No. 1093380-08-5

1-(Trideuteriomethyl)piperazine

Cat. No. B564433
M. Wt: 103.183
InChI Key: PVOAHINGSUIXLS-FIBGUPNXSA-N
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Description

“1-(Trideuteriomethyl)piperazine” is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Serotonin Receptor Agonist Activity

1-(Trideuteriomethyl)piperazine analogues, like 1-(m-Trifluoromethylphenyl)-piperazine, have been studied for their serotonin receptor agonist activity in the brain. These compounds can influence serotonin turnover and have implications in neurological research (Fuller et al., 1978).

Central Serotonin Agonist Properties

Compounds like 1-(1-Naphthyl)piperazine, which are structurally related to 1-(Trideuteriomethyl)piperazine, exhibit high affinity for serotonin receptors in rat brain cortex. They are considered central serotonin receptor agonists and have potential implications in psychopharmacology (Fuller et al., 1986).

Antitumor Activity

1,2,4-Triazine derivatives bearing piperazine amide moiety, similar to 1-(Trideuteriomethyl)piperazine, have shown potential antitumor activities, particularly against breast cancer cells. Such compounds offer a direction for cancer treatment research (Yurttaş et al., 2014).

Therapeutic Applications in Psychiatry

Piperazine derivatives, including those structurally related to 1-(Trideuteriomethyl)piperazine, have central pharmacological activities and are researched for therapeutic applications such as antipsychotics, antidepressants, and anxiolytics (Brito et al., 2018).

Role in Neuromuscular System of Parasites

Piperazine compounds, like 1-(Trideuteriomethyl)piperazine, have been studied for their action on the neuromuscular system of parasites such as Ascaris lumbricoides, providing insights into anthelmintic treatments (Castillo et al., 1963).

Therapeutic Patent Applications

The piperazine moiety, which is part of 1-(Trideuteriomethyl)piperazine, has been the focus of various patents for therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications (Rathi et al., 2016).

Safety And Hazards

Piperazine is considered hazardous. It is a flammable solid and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1-(trideuteriomethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOAHINGSUIXLS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trideuteriomethyl)piperazine

Synthesis routes and methods I

Procedure details

A solution of 86 g. (1.0 mole) of piperazine in 262 g. ethanol was added with stirring to 130 g. (1.6 moles) of 37% formalin in an appropriate vessel at a temperature of 30°-40°C. maintained with cooling. This slurry, containing 25 wt.% water and 75 wt.% ethanol as solvent, based on solvent weight, was then charged to an autoclave containing 14 g. of a supported nickel catalyst (Harshaw Ni-3266P, Harshaw Chemical Company) and stirred in a hydrogen atmosphere at 91°C. under 50 psig for 5 hours. Analysis of the crude product by gas liquid chromatography, calculating on a water-alcohol free basis, gave 60.4% 1,4-dimethylpiperazine, 38.2% 1-methylpiperazine, and 0.5% piperazine.
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38.2%
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0.5%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3,4-bis(p-methoxybenzyloxy)benzoic acid (0.61 g: 1.42 mMol.) is reacted with 1-hydroxybenzotriazole (231 mg: 1.2 Eq.) and dicyclohexylcarbodiimide (352 mg: 1.2 Eq.) in tetrahydrofuran at room temperature for 1 hour, and then with N-methylpiperazine (0.32 ml: 2 Eq.) for 1 hour to give 1-(2-chloro-3,4-bis(p-methoxybenzyloxy)benzoyl)-4-methylpiperazine (0.72 g). Yield: 99%.
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0.61 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Trideuteriomethyl)piperazine
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1-(Trideuteriomethyl)piperazine
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1-(Trideuteriomethyl)piperazine
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1-(Trideuteriomethyl)piperazine
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1-(Trideuteriomethyl)piperazine
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1-(Trideuteriomethyl)piperazine

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